3-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
Description
The compound 3-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one features a pyrimidin-4(3H)-one core substituted with 5,6-dimethyl groups. Attached to the N3 position is a 2-oxoethyl chain connected to a 3-((4-methoxyphenyl)sulfonyl)azetidine moiety.
Properties
IUPAC Name |
3-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-13(2)19-11-21(18(12)23)10-17(22)20-8-16(9-20)27(24,25)15-6-4-14(26-3)5-7-15/h4-7,11,16H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAIUSQHOHMPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Azetidine Ring: This involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate azetidine precursor under basic conditions.
Attachment of the Pyrimidine Core: The azetidine intermediate is then reacted with a pyrimidine derivative under conditions that facilitate the formation of the desired pyrimidine ring.
Final Functionalization: The compound undergoes further functionalization to introduce the oxoethyl and dimethyl groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the sulfonyl group can produce a corresponding sulfide.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonyl and pyrimidine groups on biological systems.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrimidine core can interact with nucleic acids or enzymes, affecting their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Core Structure and Substitutions
The target compound’s pyrimidin-4(3H)-one core is distinct from fused heterocycles in analogs (e.g., thieno[2,3-d]pyrimidin-4(3H)-one in –8, 14–16). Key comparisons include:
Key Structural Differences and Implications
Fused cores (e.g., thieno-pyrimidinones) may improve planarity and π-π stacking with biological targets but reduce solubility .
Substituent Effects :
- The azetidine-sulfonyl group in the target compound introduces a compact, electron-withdrawing moiety, which may enhance binding to enzymes like kinases or proteases .
- Sulfanyl -linked groups in analogs (e.g., –8) could modulate redox activity or metal chelation .
Synthetic Complexity: The azetidine ring in the target compound likely requires multi-step synthesis (e.g., sulfonylation of azetidine followed by coupling to the pyrimidinone core), whereas thieno-fused analogs are synthesized via cyclocondensation .
Pharmacological and Physicochemical Comparisons
Bioactivity Insights
- Thieno-pyrimidinones (–8): Demonstrated antimicrobial activity due to the thiophene ring’s electron-rich nature .
- Pyrido-pyrimidinones (–6): Exhibit kinase inhibitory activity (e.g., mTOR, PI3K) via pyridine nitrogen interactions .
Physicochemical Properties
- Solubility: The azetidine-sulfonyl group may improve aqueous solubility compared to bulkier substituents (e.g., tetrahydrobenzothieno rings) .
- Melting Points: Thieno-fused analogs () often have higher melting points (>200°C) due to crystallinity, while the target compound’s MP remains uncharacterized .
Biological Activity
The compound 3-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
This compound contains several notable functional groups:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Sulfonyl group : Known for its role in enhancing the solubility and biological activity of compounds.
- Pyrimidinone structure : Contributes to the compound's potential interactions with biological targets.
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors involved in cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain transpeptidase enzymes, which are crucial for bacterial cell wall synthesis. This mechanism is similar to that observed in other azetidine derivatives, which have been documented to exhibit antibacterial properties by disrupting cell wall formation.
Antitumor Activity
Recent investigations into the antitumor properties of azetidine-containing compounds have shown promising results. For instance, analogues similar to the compound have demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 1a | A549 | 2.2 ± 4.8 |
| 1b | HCT116 | 2.1 ± 0.4 |
| 1c | A549 | 35.0 ± 0.6 |
| 1d | HCT116 | 130.1 ± 48.3 |
These results indicate that modifications in the azetidine structure can lead to enhanced biological activity against cancer cells .
Case Studies
- Antitumor Activity Assessment : A study conducted by the National Cancer Institute evaluated a series of compounds based on the azetidine framework against a panel of 60 cancer cell lines, including leukemia and solid tumors like non-small cell lung cancer and breast cancer. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as lead candidates for further development in anticancer therapies .
- Mechanistic Insights : Another research effort focused on understanding how these compounds interact at a molecular level with cancerous cells. It was found that they could induce apoptosis through the activation of specific signaling pathways, thereby inhibiting tumor growth effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
